molecular formula C15H20N4O2S B12109346 N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide

N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide

Cat. No.: B12109346
M. Wt: 320.4 g/mol
InChI Key: SUZGJHZXQOKUSS-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazoloazepine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloazepine ring fused with a benzene sulfonamide group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloazepine ring and the subsequent attachment of the benzene sulfonamide group. Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring can be replaced by other substituents.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound’s pharmacological activities make it a candidate for drug development. It may be investigated for its potential to treat various diseases and conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazoloazepine ring and benzene sulfonamide group play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide stands out due to its unique combination of a triazoloazepine ring and a benzene sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities further enhance its significance.

Properties

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)benzenesulfonamide

InChI

InChI=1S/C15H20N4O2S/c1-18(2)22(20,21)13-8-6-7-12(11-13)15-17-16-14-9-4-3-5-10-19(14)15/h6-8,11H,3-5,9-10H2,1-2H3

InChI Key

SUZGJHZXQOKUSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C3N2CCCCC3

Origin of Product

United States

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